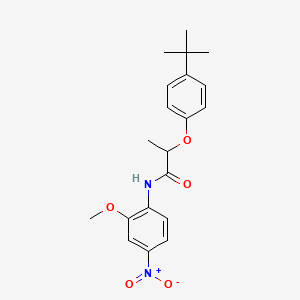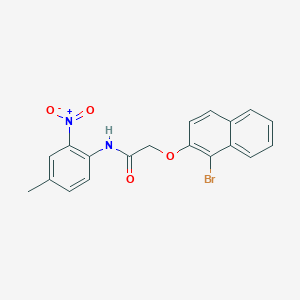![molecular formula C18H25N3O5 B4145676 4-[3-(4-Ethylpiperazin-1-yl)propoxy]benzonitrile;oxalic acid](/img/structure/B4145676.png)
4-[3-(4-Ethylpiperazin-1-yl)propoxy]benzonitrile;oxalic acid
Overview
Description
4-[3-(4-Ethylpiperazin-1-yl)propoxy]benzonitrile;oxalic acid is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Preparation Methods
The synthesis of 4-[3-(4-Ethylpiperazin-1-yl)propoxy]benzonitrile;oxalic acid typically involves the reaction of 4-ethylpiperazine with 3-chloropropoxybenzonitrile in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its oxalate salt form.
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
4-[3-(4-Ethylpiperazin-1-yl)propoxy]benzonitrile;oxalic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically results in the formation of corresponding oxides or hydroxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[3-(4-Ethylpiperazin-1-yl)propoxy]benzonitrile;oxalic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: The compound’s properties make it suitable for use in various industrial applications, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[3-(4-Ethylpiperazin-1-yl)propoxy]benzonitrile;oxalic acid involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-[3-(4-Ethylpiperazin-1-yl)propoxy]benzonitrile;oxalic acid can be compared with other piperazine derivatives, such as:
4-[3-(4-methyl-1-piperazinyl)propoxy]benzonitrile: This compound has a similar structure but with a methyl group instead of an ethyl group. The difference in the alkyl group can lead to variations in biological activity and chemical reactivity.
4-[3-(4-benzyl-1-piperazinyl)propoxy]benzonitrile: The presence of a benzyl group instead of an ethyl group can significantly alter the compound’s properties, including its solubility, stability, and interaction with biological targets.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
4-[3-(4-ethylpiperazin-1-yl)propoxy]benzonitrile;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O.C2H2O4/c1-2-18-9-11-19(12-10-18)8-3-13-20-16-6-4-15(14-17)5-7-16;3-1(4)2(5)6/h4-7H,2-3,8-13H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQESJOGWMSHUKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCCOC2=CC=C(C=C2)C#N.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(5-Methyl-2-propan-2-ylphenoxy)but-2-ynyl]piperidine;oxalic acid](/img/structure/B4145621.png)
![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B4145625.png)
![3,4-dichloro-N-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-[2-(3-methoxyphenyl)-2-oxoethyl]benzamide](/img/structure/B4145640.png)
![2-methyl-N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B4145648.png)
![2-{[7-(2H-1,2,3-BENZOTRIAZOL-2-YL)-5-METHYL-1,3-BENZOXAZOL-2-YL]SULFANYL}-1-PIPERIDINO-1-ETHANONE](/img/structure/B4145659.png)
![2-[4-(4-chlorophenoxy)but-2-ynyl]-3,4-dihydro-1H-isoquinoline;oxalic acid](/img/structure/B4145663.png)
![2-({5-[(4-cyclohexylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B4145667.png)
![1-[2-[2-(2-Benzylphenoxy)ethoxy]ethyl]-4-ethylpiperazine;oxalic acid](/img/structure/B4145668.png)
![1-[2-(4-Tert-butyl-2-chlorophenoxy)ethyl]-4-ethylpiperazine;oxalic acid](/img/structure/B4145669.png)
![1-(phenylsulfonyl)-N-[2-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4145681.png)
![1-[2-(4-Bromo-2-chloro-6-methylphenoxy)ethyl]-4-ethylpiperazine;hydrochloride](/img/structure/B4145682.png)



